molecular formula C21H13N5S B13729211 2,2'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile

2,2'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile

Cat. No.: B13729211
M. Wt: 367.4 g/mol
InChI Key: HAQHECVPKURMJV-UHFFFAOYSA-N
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Description

2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile is a complex organic compound with the molecular formula C21H13N5S and a molecular weight of 367.43 g/mol This compound is characterized by the presence of a thiadiazole ring fused to a pyridine ring, which is further connected to phenylene groups and acetonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted derivatives, while oxidation can produce oxidized forms of the compound .

Scientific Research Applications

2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile is unique due to its specific combination of thiadiazole and pyridine rings, which confer distinct electronic properties. This makes it particularly valuable in the field of organic electronics and material science .

Properties

Molecular Formula

C21H13N5S

Molecular Weight

367.4 g/mol

IUPAC Name

2-[4-[4-[4-(cyanomethyl)phenyl]-[1,2,5]thiadiazolo[3,4-c]pyridin-7-yl]phenyl]acetonitrile

InChI

InChI=1S/C21H13N5S/c22-11-9-14-1-5-16(6-2-14)18-13-24-19(21-20(18)25-27-26-21)17-7-3-15(4-8-17)10-12-23/h1-8,13H,9-10H2

InChI Key

HAQHECVPKURMJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CN=C(C3=NSN=C23)C4=CC=C(C=C4)CC#N

Origin of Product

United States

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